molecular formula C19H18N4O2 B5245279 N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5245279
M. Wt: 334.4 g/mol
InChI Key: BPBNUVDYRXACPG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of furan, indole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the indole moiety: The indole group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable leaving group on the pyrazole ring.

    Incorporation of the furan moiety: The furan ring can be attached through a similar nucleophilic substitution reaction.

    Final carboxamide formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan, indole, or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties may make it useful in the development of new materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-22(13-16-6-4-10-25-16)19(24)17-11-15(20-21-17)12-23-9-8-14-5-2-3-7-18(14)23/h2-11H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBNUVDYRXACPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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